molecular formula C10H11NO2 B13791149 Methyl azonine-1-carboxylate

Methyl azonine-1-carboxylate

Cat. No.: B13791149
M. Wt: 177.20 g/mol
InChI Key: QEOVTPTVTZHMHD-UHFFFAOYSA-N
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Description

Methyl azonine-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is a derivative of azonine, a nitrogen-containing heterocycle, and features a carboxylate functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl azonine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, such as an ester or anhydride, in the presence of a catalyst. The reaction conditions often require heating and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl azonine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl azonine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl azonine-1-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl azonine-1-carboxylate stands out due to its unique azonine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl azonine-1-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H,1H3

InChI Key

QEOVTPTVTZHMHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC=CC=CC=C1

Origin of Product

United States

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